Potassium (cyclopropylmethyl)trifluoroborate

Descripción

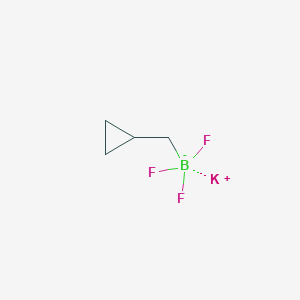

Potassium (cyclopropylmethyl)trifluoroborate (CAS: 1356481-57-6) is an organoboron reagent with the molecular formula C₄H₇BF₃K and a molecular weight of 162.0 g/mol. It is a tetracoordinate trifluoroborate salt characterized by a cyclopropane ring fused to a methyltrifluoroborate group. This structural motif confers enhanced stability compared to tricoordinate boronic acids, as the tetrahedral geometry mitigates protodeboronation and oxidation . The compound is commercially available with a purity of ≥97% and is stored at -20°C to maintain its integrity . Its primary applications include Suzuki-Miyaura cross-coupling reactions, photoredox-catalyzed multicomponent processes, and radical-mediated transformations, where the cyclopropane ring imparts unique reactivity .

Propiedades

IUPAC Name |

potassium;cyclopropylmethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCLGHIXYQZPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356481-57-6 | |

| Record name | potassium (cyclopropylmethyl)trifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Potassium (cyclopropylmethyl)trifluoroborate primarily targets the Suzuki-Miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) with organic halides.

Mode of Action

This compound, as an organotrifluoroborate, acts as a versatile and stable boronic acid surrogate. It interacts with its targets by providing a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, allowing for the formation of complex organic compounds from simpler ones. The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.

Pharmacokinetics

As a chemical reagent used in laboratory settings, it’s important to note that it is typically handled and stored under an inert atmosphere at temperatures between 2-8°c to maintain its stability and reactivity.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, leading to the creation of complex molecules from simpler ones.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be stable and reactive under an inert atmosphere and within a specific temperature range (2-8°C). These conditions help prevent the compound from reacting with other substances in the environment, thereby maintaining its efficacy and stability.

Análisis Bioquímico

Biochemical Properties

Potassium (cyclopropylmethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins involved in these reactions. For instance, it is known to interact with palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. These interactions are crucial for the synthesis of complex organic molecules, which are essential in drug development and other biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to their activation or inhibition. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects. At higher doses, toxic effects have been observed, including changes in cellular metabolism and gene expression. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts, leading to the formation of complex organic molecules that are essential for various biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It can interact with transporters and binding proteins that facilitate its movement within cells. These interactions can affect its localization and accumulation, ultimately influencing its biochemical activity. For instance, in certain cell types, this compound can accumulate in specific cellular compartments, leading to changes in cellular function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals can affect its biochemical activity, leading to changes in cellular function. For example, in certain cell types, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins, affecting gene expression and cellular metabolism.

Actividad Biológica

Potassium (cyclopropylmethyl)trifluoroborate, with the molecular formula CHBFK and CAS number 1356481-57-6, is an organometallic compound that has garnered attention in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This article explores its biological activity, synthesis, and potential applications.

This compound is synthesized through the reaction of cyclopropylmethyl halides with potassium hydrogen difluoride (KHF). This process yields a compound that combines the reactivity of a primary alkyl group with the unique properties of the cyclopropyl ring, making it valuable in medicinal chemistry and materials science.

| Property | Value |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 162.00 g/mol |

| CAS Number | 1356481-57-6 |

Biological Activity

While direct biological activities of this compound have not been extensively reported, its cyclopropyl group is known to enhance metabolic stability and modify the physicochemical properties of drug molecules. Cyclopropyl groups are prevalent in various natural products and pharmaceuticals, suggesting potential biological relevance.

The compound acts primarily as a boron source in cross-coupling reactions, undergoing transmetalation with palladium catalysts. This facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules that may exhibit biological activity.

1. Cross-Coupling Reactions

Research indicates that this compound is particularly effective in forming Csp-Csp bonds. These reactions typically require palladium catalysts like Pd(OAc) or Pd(dba), along with suitable ligands such as XPhos or RuPhos. The efficiency of these reactions makes this compound a valuable tool in drug discovery and development.

2. Biological Evaluation

A study focused on cyclopropyl-containing compounds highlighted their potential as intermediates in synthesizing biologically active agents. The derivatives of trifluoroborates have been explored for their roles in medicinal chemistry, particularly for developing novel therapeutic agents .

Potential Applications

- Drug Discovery : The unique structural features of this compound make it a candidate for synthesizing new pharmaceuticals targeting various diseases.

- Material Science : Its application extends to producing advanced materials due to its reactivity and ability to form complex structures.

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (cyclopropylmethyl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a versatile coupling partner, particularly effective in forming Csp-Csp bonds with various substrates, such as benzyl chlorides with different electronic properties .

Medicinal Chemistry

The cyclopropyl group is prevalent in many natural products and drug molecules, enhancing their biological activity and metabolic stability. This compound facilitates the incorporation of this functional group into drug candidates, potentially improving their pharmacological profiles .

In studies, moderate to good yields have been reported when coupling this compound with various aryl and heteroaryl chlorides, demonstrating its effectiveness in generating cyclopropyl-substituted compounds .

Materials Science

The compound's unique properties also make it suitable for applications in materials science. Its ability to form stable bonds can be exploited in the development of new materials with specific mechanical or chemical properties. For instance, it can be used to modify polymers or create new composite materials that require enhanced durability or specific interactions .

Case Study 1: Efficient Csp-Csp Couplings

In a study published by the National Center for Biotechnology Information (NCBI), researchers demonstrated the efficiency of this compound in Csp-Csp Suzuki couplings. The study highlighted the successful cross-coupling of this compound with various benzyl chlorides, achieving yields that were satisfactory for practical applications in organic synthesis .

Case Study 2: Synthesis of Cyclopropyl-Containing Pharmaceuticals

Another significant application was showcased in research focused on synthesizing cyclopropyl-containing pharmaceuticals. The compound was effectively used to introduce cyclopropyl groups into bioactive molecules, enhancing their solubility and stability against metabolic degradation. This application is particularly relevant in drug design, where structural modifications can lead to improved therapeutic outcomes .

Comparative Data Table

| Application Area | Key Benefits | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Formation of Csp-Csp bonds | Moderate to good yields with various substrates |

| Medicinal Chemistry | Enhancements in drug stability and activity | Improved pharmacological profiles |

| Materials Science | Development of new composite materials | Enhanced mechanical properties |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Stability Comparisons

Trifluoroborate salts are broadly classified into aryl, alkenyl, and alkyl variants. Potassium (cyclopropylmethyl)trifluoroborate belongs to the alkyl subclass, distinguished by its strained cyclopropane ring. Key comparisons with structurally related compounds include:

- Cyclopropane vs. Larger Rings : The cyclopropane ring in this compound introduces significant ring strain (∼27 kcal/mol), enhancing its reactivity in radical-mediated ring-opening reactions (e.g., exclusive formation of ring-opened products in photoredox catalysis ). In contrast, cyclopentylmethyl and cyclobutyl analogs exhibit reduced strain, leading to slower reaction rates in cross-couplings .

- Conjugation Effects: Potassium 3-phenylpropyltrifluoroborate benefits from conjugation between the boron center and the aromatic ring, improving stability and Suzuki-Miyaura coupling efficiency compared to non-conjugated alkyltrifluoroborates .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies significantly among trifluoroborates due to steric and electronic factors:

- Steric Hindrance : The cyclopropane ring in this compound creates steric hindrance, necessitating higher temperatures (120°C) and longer reaction times compared to less hindered analogs like 3-phenylpropyltrifluoroborate .

- Radical vs. Polar Pathways : Unlike aryltrifluoroborates, which rely on boronic acid intermediates for transmetalation , this compound participates in radical pathways under photoredox conditions, enabling unique transformations (e.g., Petasis reactions with imines) .

Stability and Handling

- Hydrolytic Stability : this compound is hydrolytically stable in neutral aqueous conditions but decomposes in strongly basic media to release cyclopropanemethylboronic acid, which undergoes rapid protodeboronation . This contrasts with acyltrifluoroborates (e.g., Potassium (2-phenylacetyl)trifluoroborate), which are prone to rearrangement unless stabilized by Lewis acids .

- Thermal Stability : The compound remains stable at temperatures up to 100°C but decomposes above 120°C, limiting its use in high-temperature reactions without radical initiators .

Métodos De Preparación

Preparation via Boronic Acid Intermediate and KHF2 Treatment

A well-documented method involves synthesizing the corresponding cyclopropylmethylboronic acid or ester first, then converting it into the trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2).

Step 1: Synthesis of cyclopropylmethylboronic acid/ester

This can be achieved by hydroboration of alkenes or by reaction of cyclopropylmethyl Grignard reagents with trimethyl borate.

Step 2: Conversion to trifluoroborate

The boronic acid or ester is treated with KHF2, which replaces the boronic acid hydroxyl groups with trifluoroborate functionality, yielding potassium (cyclopropylmethyl)trifluoroborate.

This method is favored because the trifluoroborate salts are more stable and less prone to protodeboronation than boronic acids, especially important for cyclopropyl derivatives that are sensitive to degradation.

Preparation from Cyclopropylmethyl Grignard Reagents

An alternative approach involves the reaction of cyclopropylmethylmagnesium halides with trimethyl borate, followed by hydrolysis and fluorination:

Step 1: Formation of cyclopropylmethyl Grignard reagent

Cyclopropylmethyl halides are treated with magnesium metal to form the Grignard reagent.

Step 2: Reaction with trimethyl borate

The Grignard reagent is reacted with trimethyl borate at low temperature to form the corresponding boronic ester intermediate.

Step 3: Hydrolysis and fluorination

The boronic ester is hydrolyzed and then treated with KHF2 to yield the potassium trifluoroborate salt.

This route offers a direct synthesis from readily available starting materials and is useful for preparing primary alkyltrifluoroborates, including cyclopropylmethyl derivatives.

Detailed Research Findings on Preparation and Stability

Stability and Advantages: Potassium cyclopropyltrifluoroborate salts are more resistant to protodeboronation compared to cyclopropylboronic acids, making them safer and more reliable for storage and subsequent cross-coupling reactions.

Stereochemical Integrity: The preparation methods maintain the stereochemistry of cyclopropyl centers, which is critical for applications in stereodefined synthesis.

Catalyst Compatibility: The prepared this compound salts are compatible with various palladium catalysts for cross-coupling, indicating their purity and suitability for further synthetic applications.

Experimental Data and Optimization

A key study optimized the preparation and application of potassium cyclopropyltrifluoroborate in Suzuki-Miyaura coupling, which indirectly validates the quality of the preparation methods:

| Entry | Catalyst | Ligand | Yield (%) of Coupled Product |

|---|---|---|---|

| 1 | Pd(OAc)2 | RuPhos | 57 |

| 2 | Pd(OAc)2 | SPhos | 41 |

| 3 | Pd(OAc)2 | XantPhos | 23 |

| 4 | Pd(OAc)2 | BINAP | 55 |

| 5 | Pd2(dba)3 | RuPhos | 62 |

| 6 | Pd(PPh3)4 | - | 29 |

| 7 | Pd(PPh3)2Cl2 | PPh3 | 44 |

| 8 | PEPPSI (NHC ligand) | - | 89 |

Table 1: Catalyst and ligand screening for coupling reactions involving potassium cyclopropyltrifluoroborate, indicating the salt's effective preparation and reactivity.

Summary of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (cyclopropylmethyl)trifluoroborate, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves reacting cyclopropanemethylboronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (8–10) and moderate temperatures (25–40°C) to stabilize the trifluoroborate group . A base such as potassium carbonate is often used to neutralize byproducts. For example, General Procedure B (adapted for cyclopropylmethyl derivatives) involves:

Dissolving the boronic acid in methanol.

Adding KHF₂ solution dropwise.

Stirring for 12–24 hours at 30°C.

Filtering and washing with cold ether to isolate the product .

| Key Parameters | Conditions | Yield Range |

|---|---|---|

| Temperature | 25–40°C | 60–85% |

| Solvent | Methanol/water mixture | - |

| Reaction Time | 12–24 hours | - |

| Purification | Recrystallization or cold washing | ≥95% purity |

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer: Due to its low solubility in polar solvents, continuous Soxhlet extraction with acetone or acetonitrile is recommended to separate the product from inorganic salts . For small-scale reactions, cold ether washing followed by vacuum drying achieves >95% purity. Crystallization from ethanol/water mixtures (1:3 v/v) is also effective .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: The compound is hygroscopic and sensitive to moisture. Stability tests indicate:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine powders.

- Spill Management: Neutralize residues with calcium carbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The trifluoroborate anion acts as a slow-release precursor for the corresponding boronic acid, which undergoes transmetalation with palladium catalysts. Fluoride ions (from KF byproducts) enhance catalyst turnover by stabilizing intermediates . Key steps:

Hydrolysis: .

Transmetalation: .

Q. How do solvent and base choices influence reaction efficiency and side-product formation?

Methodological Answer:

| Solvent System | Base | Coupling Efficiency | Major Side Products |

|---|---|---|---|

| Toluene/water (3:1) | K₂CO₃ | 55% yield | Protodeboronation products |

| THF/water (10:1) | Cs₂CO₃ | >95% yield | <2% homocoupling or oxidation |

Biphasic systems (e.g., THF/water) minimize protodeboronation by accelerating transmetalation . Strong bases (e.g., Cs₂CO₃) improve solubility of intermediates .

Q. How can researchers mitigate side reactions such as protodeboronation or oxidation during cross-coupling?

Methodological Answer:

Q. What advanced analytical techniques are required to characterize this compound and its derivatives?

Methodological Answer:

- Multinuclear NMR:

- ¹H NMR: Cyclopropyl protons appear as multiplets at δ 0.3–1.2 ppm .

- ¹¹B NMR: A quartet at δ -2.1 ppm () confirms trifluoroborate structure .

- ¹⁹F NMR: A singlet at δ -131 ppm verifies BF₃⁻ integrity .

- HRMS: Use electrospray ionization (ESI) in negative mode for accurate mass validation .

Data Contradictions and Troubleshooting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.